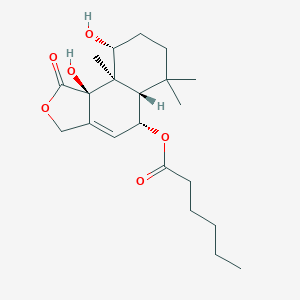

Nanangenine B

Description

[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate has been reported in Aspergillus with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

[(5R,5aS,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-12-26-18(24)21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSMCYXVBDZJRK-QOGIMEQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3O)(C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Mechanism of Action of Nanangenine B: A Summary of Current Knowledge

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Nanangenine B, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, represents a class of natural products with potential biological activity. This document summarizes the currently available scientific information regarding Nanangenine B and its related compounds. At present, detailed studies elucidating the specific mechanism of action of Nanangenine B are limited in the public domain. The following sections provide an overview of its origin, chemical properties, and the broader biological context of related drimane sesquiterpenoids, while highlighting the absence of in-depth mechanistic data.

Introduction to Nanangenine B

Nanangenine B is a member of the nanangenine family, a group of seven new and three previously reported drimane sesquiterpenoids.[1] These compounds are the dominant secondary metabolites produced by the fungus Aspergillus nanangensis.[1][2] The chemical structure of Nanangenine B has been elucidated through detailed spectroscopic analysis, with its molecular formula identified as C₂₁H₃₂O₆.[1][3]

Biological Activity Profile

The nanangenine class of compounds, including Nanangenine B, has been subjected to in vitro assays to evaluate their activity against a panel of bacteria, fungi, and mammalian cells.[1] While the broader class of drimane sesquiterpenoids, isolated from various Aspergillus species, has been reported to exhibit anti-inflammatory, antiviral, and cytotoxic activities against several mammalian cell lines, specific quantitative data on the bioactivity of Nanangenine B remains scarce in the reviewed literature.[1]

It is noteworthy that other metabolites isolated from Aspergillus nanangensis, such as Asperflavinoid C and ustusolate E, have demonstrated significant cytotoxic effects on human breast cancer MCF-7 cells, with IC50 values of 10 µM.[2] These compounds were found to induce caspase-dependent apoptosis and cause cell cycle arrest in the G2/M phase.[2] However, it is crucial to emphasize that these findings pertain to related compounds and not directly to Nanangenine B. One source has categorized Nanangenine B under apoptosis-related signaling pathways, though without providing specific details.[4]

Current Understanding of the Mechanism of Action

Detailed molecular-level studies on the mechanism of action of Nanangenine B are not yet available in the public scientific literature. The specific signaling pathways modulated by Nanangenine B and its direct molecular targets are yet to be identified and characterized.

To provide a conceptual framework, a generalized workflow for elucidating the mechanism of action of a novel natural product like Nanangenine B is presented below. This workflow is hypothetical and serves to illustrate the experimental journey that would be necessary to generate the kind of in-depth technical data requested.

Figure 1. A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Quantitative Data

As of the latest review of available literature, no specific quantitative data, such as IC50 or Ki values for Nanangenine B against specific cell lines or molecular targets, has been published.

Experimental Protocols

Detailed experimental protocols for mechanism-of-action studies involving Nanangenine B are not available. The primary published methods relate to its isolation and structural characterization.

Isolation and Purification: A. nanangensis was cultivated on solid substrates like jasmine rice and pearl barley for 21 days.[1] The extraction process involved the use of acetone, followed by partitioning of the aqueous residue with ethyl acetate and defatting with hexane to yield an enriched extract of non-polar secondary metabolites.[1] The final purification of Nanangenine B was achieved through preparative High-Performance Liquid Chromatography (HPLC).[1]

Structural Elucidation: The chemical structure of Nanangenine B was determined using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI(+)MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Conclusion and Future Directions

Nanangenine B is a structurally characterized drimane sesquiterpenoid with potential, yet uncharacterized, biological activities. The lack of detailed mechanistic studies presents a significant knowledge gap. Future research should focus on comprehensive biological screening to identify its primary pharmacological effects. Subsequently, target identification and pathway analysis studies will be crucial to unravel its mechanism of action at a molecular level. Such investigations will be instrumental in determining the potential of Nanangenine B as a lead compound for drug development.

References

Unveiling Nanangenine B: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus nanangensis

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Nanangenine B, a drimane sesquiterpenoid produced by the novel Australian fungus, Aspergillus nanangensis. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and biological potential of this natural product. All data is presented in structured tables for clarity, and detailed experimental protocols are provided. Visualizations of the experimental workflow and the putative biosynthetic pathway are included to facilitate understanding.

Discovery and Bioactivity

Nanangenine B is a member of the nanangenine family, a series of seven new and three previously reported drimane sesquiterpenoids, which were identified as the predominant secondary metabolites from a chemical investigation of Aspergillus nanangensis.[1][2] The structure of Nanangenine B was elucidated through detailed spectroscopic analysis.[1]

Biological Activity

The nanangenines, including Nanangenine B, have been assayed for a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. While the comprehensive bioactivity profile of the entire nanangenine family is extensive, specific quantitative data for Nanangenine B against various cell lines and microbial strains has not been individually reported in the primary literature. The broader class of drimane sesquiterpenoids from Aspergillus species are known to exhibit anti-inflammatory, antiviral, and cytotoxic activities.[1]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Aspergillus nanangensis, followed by the extraction and purification of Nanangenine B.

Fungal Cultivation

Aspergillus nanangensis was cultivated on solid media to optimize the production of nanangenines. The productivity was found to be superior on grains.[1]

Protocol:

-

Media Preparation: Jasmine rice and pearl barley were used as the solid culture media.

-

Inoculation: The respective grain media were inoculated with Aspergillus nanangensis.

-

Incubation: The cultures were incubated for 21 days, resulting in confluent and thick mycelial growth over the grains.[1]

Extraction and Isolation

A multi-step process involving solvent extraction, partitioning, and chromatographic purification was employed to isolate Nanangenine B.

Protocol:

-

Extraction: The grain cultures were extracted with acetone.

-

Partitioning: The aqueous residue from the acetone extract was partitioned with ethyl acetate (EtOAc).

-

Defatting: The resulting EtOAc fraction was defatted with hexane to yield an enriched extract of non-polar secondary metabolites.[1]

-

Chromatographic Purification: The enriched extract was subjected to further purification using chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to yield pure Nanangenine B.

Structural Elucidation

The structure of Nanangenine B was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI(+)) analysis of Nanangenine B revealed an adduct ion at [M + Na]⁺ m/z 403.2096, which is indicative of a molecular formula of C₂₁H₃₂O₆.[1]

-

NMR Spectroscopy: Detailed 1D and 2D NMR data confirmed the structure of Nanangenine B as the 6-O-hexanoyl analogue of Nanangenine A.[1] Key differences in the NMR spectra compared to Nanangenine A included the absence of a 6-OH proton, the presence of signals corresponding to a C₆ acyl chain, and a significant deshielding of the H-6 proton from δH 4.30 to 5.47 ppm.[1]

Data Presentation

The following tables summarize the key quantitative data for Nanangenine B.

| Compound | Molecular Formula | [M + Na]⁺ (m/z) |

| Nanangenine B | C₂₁H₃₂O₆ | 403.2096 |

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Data not fully available in search results | Data not fully available in search results | Significant deshielding of H-6 from δH 4.30 to 5.47 ppm[1] |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of Nanangenine B and the putative biosynthetic pathway for drimane sesquiterpenoids.

References

Nanangenine B: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine B is a drimane sesquiterpenoid natural product isolated from the Australian fungus Aspergillus nanangensis. As a member of the nanangenine family, it exhibits notable biological activity, including cytotoxicity against various cell lines. This technical guide provides a detailed overview of the chemical structure and stereochemistry of Nanangenine B, compiling available spectroscopic data, outlining experimental protocols for its isolation and characterization, and discussing its potential mechanism of action. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Nanangenine B is structurally characterized as the 6-O-hexanoyl analogue of Nanangenine A. The core of the molecule is a drimane sesquiterpenoid scaffold, which is a bicyclic structure derived from a C15 pentamethyl-trans-decalin skeleton.

The molecular formula of Nanangenine B has been determined to be C₂₁H₃₂O₆ by High-Resolution Electrospray Ionization Mass Spectrometry (HRESI(+)MS), which revealed an adduct ion [M + Na]⁺ at m/z 403.2096.

Table 1: Chemical and Physical Properties of Nanangenine B

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₆ | |

| Formula Weight | 380.5 g/mol | [1] |

| CAS Number | 1609469-72-8 | [1] |

| Appearance | Solid | [1] |

| Origin | Aspergillus nanangensis | [1] |

| SMILES | CC1(C)CC--INVALID-LINK--[C@@]2(C)[C@@]1([H])--INVALID-LINK--C=C(CO3)[C@]2(O)C3=O | [1] |

| InChI | InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-12-26-18(24)21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21+/m1/s1 | [1] |

| InChI Key | AKSMCYXVBDZJRK-QOGIMEQTSA-N | [1] |

Stereochemistry

The stereochemistry of Nanangenine B has been assigned based on detailed spectroscopic analysis, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), and by biogenetic considerations in comparison to other known drimane sesquiterpenoids. The formal name, which includes the stereochemical descriptors, is hexanoic acid, (5R,5aS,9R,9aR,9bR)-1,3,5,5a,6,7,8,9,9a,9b-decahydro-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxonaphtho[1,2-c]furan-5-yl ester[1].

The relative and absolute stereochemistry of the nanangenine family was elucidated through analysis of 2D NMR data, including NOESY experiments, which reveal through-space correlations between protons, providing insights into their spatial proximity. For closely related compounds within the same study, single-crystal X-ray diffraction was used to unambiguously determine the stereochemistry, which was then extended to other members of the family based on spectroscopic and biogenetic relatedness.

Spectroscopic Data

The structural elucidation of Nanangenine B was primarily achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The NMR data for Nanangenine B are reported to be very similar to those of Nanangenine A, with the key differences being the absence of the 6-OH proton signal and the presence of signals corresponding to a C₆ acyl chain, along with a significant downfield shift of H-6 from δH 4.30 to 5.47 ppm.

Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for Nanangenine B are contained within the supporting information of the primary publication (Lacey et al., Beilstein J. Org. Chem. 2019, 15, 2631–2643), which was not accessible for this review. Researchers are directed to this supplementary material for the detailed quantitative NMR data.

Experimental Protocols

The following is a summary of the experimental methodologies employed for the isolation and structural characterization of Nanangenine B, as described in the primary literature.

Fungal Fermentation and Extraction

The producing organism, Aspergillus nanangensis, was cultured in a suitable liquid medium to promote the production of secondary metabolites. A typical fermentation and extraction workflow is outlined below.

Caption: General workflow for the fermentation of Aspergillus nanangensis and the subsequent extraction and isolation of Nanangenine B.

Structural Elucidation

The purified Nanangenine B was subjected to a suite of analytical techniques to determine its planar structure and stereochemistry.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to determine the accurate mass and molecular formula of the compound.

-

NMR Spectroscopy: A comprehensive set of NMR experiments were conducted, typically including:

-

¹H NMR: To identify proton environments.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through the observation of through-space proton-proton interactions.

-

Caption: Logical workflow for the structural elucidation of Nanangenine B using spectroscopic methods.

Biological Activity and Potential Signaling Pathways

Nanangenine B has been reported to exhibit biological activity. It is active against Bacillus subtilis with an IC₅₀ value of 62 µg/ml and shows cytotoxicity against NS-1 mouse myeloma cells with an IC₅₀ of 38 µg/ml[1].

While the specific signaling pathway through which Nanangenine B exerts its cytotoxic effects has not been elucidated, many drimane sesquiterpenoids are known to induce apoptosis in cancer cells. The proposed mechanism often involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of caspase cascades.

Caption: A putative signaling pathway for the induction of apoptosis by drimane sesquiterpenoids like Nanangenine B.

Conclusion

Nanangenine B is a structurally interesting drimane sesquiterpenoid with demonstrated cytotoxic and antibacterial activities. Its complete chemical synthesis and further investigation into its mechanism of action could provide valuable insights for the development of new therapeutic agents. This guide provides a foundational understanding of its chemical nature and stereochemistry, based on the currently available scientific literature. Further research is warranted to fully explore the therapeutic potential of this natural product.

References

In Vitro Bioactivity Screening of Nanangenine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of Nanangenine B, a drimane sesquiterpenoid derived from the novel Australian fungus, Aspergillus nanangensis. The document summarizes the available quantitative data, outlines relevant experimental protocols, and presents a generalized workflow for the in vitro screening of such natural products.

Quantitative Bioactivity Data

Nanangenine B has been evaluated for its cytotoxic activity against a mammalian cell line. The results of this screening are summarized in the table below.

| Cell Line | Assay Type | Parameter | Value (μM) | Reference |

| Mouse Myeloma NS-1 | Cytotoxicity | IC50 | 180 ± 20 | [1] |

Note: The IC50 value represents the concentration of Nanangenine B required to inhibit the growth of 50% of the cell population.

Experimental Protocols

Detailed experimental protocols for the specific bioassays performed on Nanangenine B are not publicly available. However, this section outlines a standard methodology for a mammalian cell cytotoxicity assay, which is the basis for the data presented above.

Mammalian Cell Cytotoxicity Assay

This protocol describes a common method for determining the cytotoxic effects of a compound on a mammalian cell line using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of cells, which is correlated with cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Nanangenine B against a selected mammalian cell line.

Materials:

-

Nanangenine B stock solution (in a suitable solvent, e.g., DMSO)

-

Selected mammalian cell line (e.g., Mouse Myeloma NS-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells to be tested.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the Nanangenine B stock solution in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the Nanangenine B dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Nanangenine B) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

-

-

MTT/XTT Assay:

-

Following the incubation period, add 10-20 µL of the MTT or XTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.

-

If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. If using XTT, this step is not necessary as the product is water-soluble.

-

Gently shake the plate to ensure the formazan is fully dissolved.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability for each concentration of Nanangenine B relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Nanangenine B concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Other Bioactivities

Currently, there is no publicly available information regarding the specific signaling pathways modulated by Nanangenine B. Furthermore, while the initial study focused on cytotoxicity, detailed screening for other bioactivities such as anti-inflammatory or specific enzyme inhibition has not been reported.

Visualizations

General Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a generalized workflow for the in vitro screening of a natural product like Nanangenine B, from its initial isolation to the determination of its biological activity.

References

The Nanangenine B Family: A Technical Guide to a Novel Class of Drimane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nanangenine B family, a group of drimane sesquiterpenoids, represents a novel class of natural products isolated from the Australian fungus Aspergillus nanangensis.[1][2][3] Drimane sesquiterpenoids are a well-established class of secondary metabolites known for their diverse biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1] The discovery of the nanangenines expands the chemical diversity of this class and offers new avenues for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the Nanangenine B family, focusing on their isolation, structure elucidation, biological activity, and proposed biosynthesis, with detailed experimental protocols and data presented for researchers in the field.

Chemical Structure and Properties

The core chemical structure of the nanangenine family is a drimane sesquiterpenoid skeleton. Nanangenine B is characterized by a C6 acyl chain attached to the drimane core.[2]

Molecular Formula: C₂₁H₃₂O₆[2]

Molecular Weight: 380.48 g/mol

The precise stereochemistry of Nanangenine B has been determined through detailed spectroscopic analysis and single-crystal X-ray diffraction studies of its derivatives.[2]

Quantitative Biological Activity

The Nanangenine B family has been evaluated for its antibacterial and cytotoxic activities. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for Nanangenine B and its close analogue, Isonanangenine B.

| Compound | Assay | Cell Line / Organism | IC₅₀ (µg/mL) |

| Nanangenine B | Antibacterial | Bacillus subtilis | 62 |

| Cytotoxicity | NS-1 (mouse myeloma) | 38 | |

| Cytotoxicity | DU-145 (prostate cancer) | >100 | |

| Cytotoxicity | MCF-7 (breast cancer) | >100 | |

| Cytotoxicity | NFF (human neonatal foreskin fibroblast) | >100 | |

| Isonanangenine B | Antibacterial | Bacillus subtilis | 56 |

| Cytotoxicity | NS-1 (mouse myeloma) | 19 | |

| Cytotoxicity | DU-145 (prostate cancer) | 25 | |

| Cytotoxicity | MCF-7 (breast cancer) | 25 | |

| Cytotoxicity | NFF (human neonatal foreskin fibroblast) | 13 |

Experimental Protocols

Isolation and Purification of Nanangenine B

The following protocol outlines the general procedure for the isolation and purification of Nanangenine B from Aspergillus nanangensis.

-

Aspergillus nanangensis Cultivation: The fungus is cultivated on a solid rice medium for a period of 14 days at 25 °C.

-

Extraction: The fermented rice solid is extracted with ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.

-

Reversed-Phase HPLC: Fractions containing the nanangenines are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient.

-

Final Purification: Final purification of Nanangenine B is achieved using semi-preparative HPLC.

Structure Elucidation

The structure of Nanangenine B was elucidated using a combination of spectroscopic techniques.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS analysis of Nanangenine B revealed a sodium adduct ion [M+Na]⁺ at m/z 403.2096, which corresponds to the molecular formula C₂₁H₃₂O₆.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired in DMSO-d₆. The detailed assignments were confirmed by 2D NMR experiments, including COSY, HSQC, and HMBC.

Table of NMR Spectroscopic Data for Nanangenine B (in DMSO-d₆):

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 175.2 | |

| 2 | 34.5 | 2.55 (m), 2.45 (m) |

| 3 | 38.4 | 1.85 (m) |

| 4 | 33.1 | |

| 5 | 53.2 | 1.95 (m) |

| 6 | 73.1 | 5.47 (d, 4.5) |

| 7 | 124.3 | 5.95 (d, 4.5) |

| 8 | 142.1 | |

| 9 | 75.8 | |

| 10 | 41.2 | |

| 11 | 70.1 | 4.35 (d, 12.0), 4.25 (d, 12.0) |

| 12 | 20.3 | 0.95 (s) |

| 13 | 21.4 | 0.85 (s) |

| 14 | 16.5 | 0.75 (s) |

| 15 | 173.1 | |

| 1' | 33.8 | 2.25 (t, 7.5) |

| 2' | 24.1 | 1.50 (m) |

| 3' | 30.8 | 1.25 (m) |

| 4' | 21.8 | 1.25 (m) |

| 5' | 13.9 | 0.85 (t, 7.0) |

Bioassays

Antibacterial Activity Assay: The antibacterial activity of Nanangenine B was determined using a broth microdilution method. Bacillus subtilis was grown in a nutrient broth, and a serial dilution of Nanangenine B (in DMSO) was added to a 96-well plate. The growth of the bacteria was monitored spectrophotometrically after a 24-hour incubation period.

Cytotoxicity Assay: The cytotoxicity of Nanangenine B was evaluated against a panel of mammalian cell lines (NS-1, DU-145, MCF-7, and NFF) using the resazurin reduction assay. Cells were seeded in 96-well plates and treated with serial dilutions of Nanangenine B. After 72 hours of incubation, resazurin was added, and the fluorescence was measured to determine cell viability.

Proposed Biosynthesis

While the precise enzymatic steps for the biosynthesis of the Nanangenine B family have not been fully elucidated, a putative biosynthetic gene cluster has been identified in the genome of Aspergillus nanangensis through bioinformatics analysis.[1] The proposed pathway involves the cyclization of farnesyl pyrophosphate (FPP) to form the drimane skeleton, followed by a series of oxidative modifications and acylation.

The identification of this gene cluster provides a roadmap for future studies aimed at elucidating the enzymatic machinery responsible for nanangenine biosynthesis and potentially for the engineered production of novel analogues.

Signaling Pathways

To date, specific cellular signaling pathways that are modulated by the Nanangenine B family have not been reported. The observed cytotoxicity against NS-1 mouse myeloma cells suggests potential interference with pathways critical for cancer cell proliferation and survival. Further research, including transcriptomic and proteomic studies, is required to elucidate the mechanism of action and identify the molecular targets of these compounds.

Conclusion and Future Directions

The Nanangenine B family of drimane sesquiterpenoids from Aspergillus nanangensis represents a promising new area of natural product research. The moderate and selective biological activity of Nanangenine B and its analogues warrants further investigation. Future research should focus on:

-

Total Synthesis: The development of a total synthesis route for Nanangenine B would enable the production of larger quantities for further biological evaluation and the synthesis of novel analogues with improved activity and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Nanangenine B is crucial for understanding its cytotoxic effects and potential therapeutic applications.

-

Biosynthetic Pathway Elucidation: Heterologous expression of the putative biosynthetic gene cluster and characterization of the individual enzymes will provide a deeper understanding of how these complex molecules are assembled and could enable biocatalytic production methods.

The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of the Nanangenine B family of drimane sesquiterpenoids.

References

- 1. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 2. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 3. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Production of Nanangenine B: A Technical Guide to its Fungal Source and Biosynthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Source, Fungal Strain, and Production of Nanangenine B.

This document provides an in-depth technical overview of Nanangenine B, a drimane sesquiterpenoid with potential therapeutic applications. The natural source of Nanangenine B has been identified as the fungus Aspergillus nanangensis.[1][2] This guide details the experimental protocols for the cultivation of this fungal strain, the extraction and purification of Nanangenine B, and an analysis of its biosynthetic pathway.

Fungal Source and Cultivation

Nanangenine B is a secondary metabolite produced by the filamentous fungus Aspergillus nanangensis.[1][2] This novel species was first isolated from a soil sample collected in Australia. The following section outlines the protocols for the cultivation of A. nanangensis for the production of Nanangenine B.

Isolation and Maintenance of Aspergillus nanangensis

Details regarding the initial isolation of Aspergillus nanangensis are limited in publicly available literature. However, standard fungal isolation techniques from soil samples are applicable. For long-term maintenance, the strain can be stored as spore suspensions or mycelial plugs in glycerol at -80°C.

Culture Media and Growth Conditions

For the production of Nanangenine B, Aspergillus nanangensis can be cultivated on both solid and liquid media. The composition of suitable media is provided in Table 1.

Table 1: Culture Media for Aspergillus nanangensis

| Medium Type | Components |

| Solid Medium (for sporulation) | Czapek Yeast Extract Agar (CYA) |

| Liquid Medium (for fermentation) | Czapek Yeast Broth (CYB) |

The fungus is typically incubated at 25°C for 7 days on solid media to promote sporulation. For liquid fermentation, a spore suspension is used to inoculate the liquid medium, followed by incubation under specific conditions to optimize the production of Nanangenine B.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and characterization of Nanangenine B.

Fermentation of Aspergillus nanangensis

A seed culture is prepared by inoculating a suitable liquid medium with spores of A. nanangensis and incubating for 2-3 days. This seed culture is then used to inoculate larger fermentation cultures. The fermentation is carried out in shake flasks at a controlled temperature and agitation speed for a specified duration to maximize the yield of Nanangenine B.

Extraction of Nanangenine B

After the fermentation period, the fungal biomass is separated from the culture broth by filtration. The culture filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including Nanangenine B, into the organic phase. The organic extract is subsequently concentrated under reduced pressure.

Purification of Nanangenine B

The crude extract is subjected to a series of chromatographic techniques for the purification of Nanangenine B. A typical purification workflow is outlined below:

References

An In-depth Technical Guide to Nanangenine B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Nanangenine B, a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Physicochemical Properties

Nanangenine B is a drimane sesquiterpenoid lactone characterized by a C6 acyl chain. Its structure has been elucidated through detailed spectroscopic analysis and confirmed by single-crystal X-ray diffraction.

Table 1: Physical and Chemical Properties of Nanangenine B

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₆ | [1] |

| Molecular Weight | 380.5 g/mol | [1] |

| Appearance | White powder | [2] |

| UV λmax (MeCN) | 200 nm (log ε 4.08), 208 nm (log ε 3.76) | [2] |

| HRMS-ESI (+, m/z) | [M+Na]⁺ calculated for C₂₁H₃₂NaO₆⁺: 403.2091; found: 403.2096 | [2] |

| Melting Point | Not reported | |

| Solubility | Not reported |

Biological Activity

Nanangenine B has demonstrated notable cytotoxic and antibacterial activities. Further research is warranted to explore its full therapeutic potential and mechanism of action.

Table 2: Biological Activity of Nanangenine B

| Activity | Cell Line / Organism | IC₅₀ | Source |

| Cytotoxicity | NS-1 mouse myeloma cells | 38 µg/mL | [1] |

| Antibacterial Activity | Bacillus subtilis | 62 µg/mL | [1] |

Experimental Protocols

Isolation of Nanangenine B from Aspergillus nanangensis

The following protocol is based on the methodology described for the isolation of nanangenines.

3.1.1. Fungal Cultivation

-

Aspergillus nanangensis is cultured on solid rice medium.

-

The fungus is grown for a specified period under controlled temperature and humidity to allow for the production of secondary metabolites.

3.1.2. Extraction of Metabolites

-

The solid rice culture is exhaustively extracted with an organic solvent such as ethyl acetate.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

3.1.3. Fractionation and Purification

-

The crude extract is subjected to fractionation using reversed-phase preparative High-Performance Liquid Chromatography (HPLC).

-

A gradient elution system with solvents such as acetonitrile and water is employed to separate the components of the crude extract.

-

Fractions are collected and analyzed, typically by thin-layer chromatography (TLC) or analytical HPLC.

-

Fractions containing Nanangenine B are pooled and further purified by repeated HPLC until a pure compound is obtained.

3.1.4. Structure Elucidation

-

The structure of the purified Nanangenine B is confirmed using various spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).

-

The absolute configuration is determined by single-crystal X-ray diffraction analysis.

Visualizations

Proposed Biosynthetic Pathway of Nanangenines

The following diagram illustrates a plausible biosynthetic pathway for the nanangenine family of compounds, highlighting the key enzymatic steps.

Caption: Proposed biosynthetic pathway of Nanangenine B.

Hypothetical Signaling Pathway for Cytotoxicity

Based on the known mechanisms of related drimane sesquiterpenoids, the following diagram proposes a potential signaling pathway for the cytotoxic effects of Nanangenine B in cancer cells, particularly those of B-cell lineage like myeloma.

Caption: Hypothetical cytotoxic signaling pathway of Nanangenine B.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Nanangelenin B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the putative biosynthetic pathway of Nanangelenin B, a key intermediate in the formation of the novel benzazepine alkaloid, Nanangelenin A. Discovered in the fungus Aspergillus nanangensis, the biosynthesis of this pharmaceutically relevant scaffold involves a fascinating interplay of nonribosomal peptide synthetase (NRPS) chemistry and specialized tailoring enzymes. This document provides a comprehensive overview of the genetic and biochemical basis of Nanangelenin B formation, supported by experimental evidence from heterologous expression studies.

Core Synthesis: The "nan" Gene Cluster

The biosynthetic machinery for Nanangelenin B is encoded within a dedicated gene cluster, designated as the "nan" cluster. Genomic and retrobiosynthetic analyses have identified the key enzymatic players responsible for constructing the core benzazepine structure.[1]

| Gene | Encoded Enzyme | Putative Function in Nanangelenin B Biosynthesis |

| nanC | Indoleamine-2,3-dioxygenase (IDO) | Catalyzes the oxidative cleavage of L-tryptophan to produce L-kynurenine, a key precursor. |

| nanA | Nonribosomal Peptide Synthetase (NRPS) | A multidomain enzyme that selects, activates, and condenses the two precursors: anthranilic acid and L-kynurenine, followed by a regioselective cyclization to form Nanangelenin B. |

The Biosynthetic Blueprint: From Amino Acids to a Benzazepine Core

The formation of Nanangelenin B is a two-step process initiated by the generation of a non-proteinogenic amino acid, followed by an NRPS-mediated assembly line.

Step 1: Precursor Formation - The Role of NanC

The pathway commences with the essential amino acid L-tryptophan. The enzyme NanC, an indoleamine-2,3-dioxygenase, catalyzes the dioxygenolytic cleavage of the indole ring of L-tryptophan. This reaction yields N-formylkynurenine, which is subsequently deformylated (likely spontaneously) to furnish L-kynurenine.[1]

Step 2: NRPS-Mediated Assembly and Cyclization - The NanA Machinery

The core of Nanangelenin B is assembled by the multidomain NRPS, NanA. This enzymatic assembly line performs a series of programmed reactions:

-

Substrate Recognition and Activation: NanA possesses distinct adenylation (A) domains that recognize and activate the two precursors, anthranilic acid and L-kynurenine, using ATP. The activated substrates are then tethered as thioesters to dedicated thiolation (T) domains (also known as peptidyl carrier protein, or PCP, domains).

-

Peptide Bond Formation: A condensation (C) domain within NanA catalyzes the formation of a peptide bond between the tethered anthranilic acid and L-kynurenine.

-

Regioselective Cyclization and Product Release: The final and crucial step is the regioselective intramolecular cyclization of the dipeptide intermediate. This reaction is catalyzed by a specialized C-terminal condensation (CT) domain of NanA, which also facilitates the release of the final product, Nanangelenin B, from the enzyme.[1] This directed cyclization is critical for the formation of the seven-membered benzazepine ring system.

Visualizing the Pathway

The following diagram illustrates the key transformations in the putative biosynthetic pathway of Nanangelenin B.

Caption: Putative biosynthetic pathway of Nanangelenin B.

Experimental Validation: Heterologous Expression in Aspergillus nidulans

The elucidation of the Nanangelenin B biosynthetic pathway was achieved through the powerful technique of heterologous expression. The nan gene cluster was reconstituted in the model filamentous fungus Aspergillus nidulans, a host organism well-suited for expressing fungal secondary metabolite pathways.

Experimental Workflow

The general workflow for the heterologous expression of the nan gene cluster is as follows:

-

Gene Cluster Cloning: The nanA and nanC genes are amplified from the genomic DNA of Aspergillus nanangensis.

-

Expression Vector Construction: The amplified genes are cloned into fungal expression vectors under the control of inducible or constitutive promoters.

-

Fungal Transformation: The expression vectors are introduced into a suitable strain of Aspergillus nidulans using protoplast-mediated transformation.

-

Cultivation and Induction: The transformed fungal strains are cultivated under conditions that induce the expression of the heterologously introduced genes.

-

Metabolite Extraction and Analysis: The fungal cultures are extracted with organic solvents, and the extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of new metabolites.

-

Structure Elucidation: The novel compounds are purified and their structures are determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for heterologous expression.

Key Experimental Protocols

1. Fungal Strains and Culture Conditions:

-

Aspergillus nanangensis is cultivated on a suitable solid medium (e.g., rice medium) for genomic DNA isolation.

-

Aspergillus nidulans strains (e.g., LO7890) are used as the heterologous host. Cultures are maintained on minimal medium, and expression studies are typically carried out in liquid or solid fermentation media.

2. Gene Cloning and Vector Construction:

-

Genomic DNA from A. nanangensis is isolated using standard fungal DNA extraction protocols.

-

The full-length nanA and nanC genes are amplified by PCR using high-fidelity DNA polymerase.

-

The PCR products are cloned into fungal expression vectors, such as those containing the AMA1 sequence for autonomous replication in Aspergillus, and a selectable marker (e.g., pyrG). The genes are placed under the control of a suitable promoter, such as the inducible alcA promoter or the constitutive gpdA promoter.

3. Aspergillus nidulans Transformation:

-

Protoplasts of A. nidulans are generated by enzymatic digestion of the fungal cell wall using a mixture of enzymes such as lysing enzyme and chitinase.

-

The expression constructs are introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Transformed protoplasts are regenerated on selective medium to isolate successful transformants.

4. Metabolite Analysis:

-

The transformed A. nidulans strains are grown in fermentation medium for several days.

-

The mycelium and the culture broth are extracted with an organic solvent (e.g., ethyl acetate).

-

The crude extract is concentrated and analyzed by HPLC coupled to a mass spectrometer. The production of Nanangelenin B is identified by its characteristic mass-to-charge ratio and retention time. For feeding experiments, precursors such as L-kynurenine can be added to the culture medium of the A. nidulans strain expressing only nanA to confirm its role in the pathway.[1]

Quantitative Data

At present, detailed quantitative data such as the specific activity and kinetic parameters of the NanA and NanC enzymes, and the precise yields of Nanangelenin B from the heterologous expression system, are not extensively available in the public domain in a tabulated format. The primary focus of the initial research has been the elucidation of the pathway and the functional characterization of the involved enzymes.[1] Further research is required to optimize the production of Nanangelenin B and to perform detailed biochemical characterization of the biosynthetic enzymes.

Conclusion and Future Perspectives

The elucidation of the putative biosynthetic pathway of Nanangelenin B provides a foundational understanding of how fungi can construct complex and pharmaceutically relevant molecules. The identification of the nan gene cluster and the functional characterization of the NanA and NanC enzymes open up several avenues for future research and application. The heterologous expression system developed for this pathway serves as a powerful platform for synthetic biology and metabolic engineering efforts. By manipulating the expression of the nan genes and introducing novel substrates, it may be possible to generate new analogs of Nanangelenin B with potentially improved or novel biological activities. Furthermore, a deeper biochemical investigation of the NanA NRPS, particularly its C-terminal condensation domain, could provide valuable insights into the mechanisms of regioselective cyclization in natural product biosynthesis. This knowledge can be harnessed for the chemoenzymatic synthesis of novel benzazepine derivatives, a privileged scaffold in medicinal chemistry.

References

Methodological & Application

Protocol for the Extraction of Nanangenine B from Aspergillus nanangensis Culture

Application Note

This document provides a detailed protocol for the extraction, purification, and quantification of Nanangenine B, a bioactive drimane sesquiterpenoid, from solid cultures of the fungus Aspergillus nanangensis. Nanangenine B has demonstrated cytotoxic activity against NS-1 mouse myeloma cells and antibacterial effects against Bacillus subtilis.[1] This protocol is intended for researchers in natural product chemistry, mycology, and drug discovery.

The methodology herein is based on the procedures outlined by Lacey et al. (2019) in their discovery of the nanangenine family of compounds. The process involves the solid-phase fermentation of Aspergillus nanangensis on a rice medium, followed by solvent extraction and a multi-step chromatographic purification process. This protocol provides a reproducible method to obtain Nanangenine B for further biological and chemical studies.

Experimental Protocols

Fungal Cultivation

This phase describes the preparation of the fungal culture for metabolite production.

-

Organism: Aspergillus nanangensis

-

Culture Medium: The fungus is cultivated on a solid rice medium to promote the production of nanangenines.

-

Procedure:

-

To 100 g of rice in a suitable culture vessel (e.g., 500 mL Erlenmeyer flask), add 100 mL of deionized water.

-

Autoclave the rice medium to ensure sterility.

-

Inoculate the sterile rice with a spore suspension or mycelial plugs of Aspergillus nanangensis.

-

Incubate the culture at 30°C for 14 days in a static incubator.

-

Extraction of Crude Metabolites

This section details the initial solvent extraction of the fungal culture to obtain a crude extract containing Nanangenine B.

-

Solvent: Ethyl acetate is used to extract the secondary metabolites from the fungal biomass and rice medium.

-

Procedure:

-

After the incubation period, macerate the entire solid culture (fungal biomass and rice).

-

Submerge the macerated culture in 1 L of ethyl acetate.

-

Allow the extraction to proceed for 24 hours at room temperature with occasional agitation.

-

Filter the mixture to separate the solvent from the solid residue.

-

Concentrate the ethyl acetate filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

-

Chromatographic Purification of Nanangenine B

A multi-step chromatographic process is employed to isolate Nanangenine B from the crude extract.

Step 3.1: Flash Chromatography on Silica Gel

-

Stationary Phase: Silica gel

-

Mobile Phase: A step gradient of dichloromethane and methanol.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a step gradient of increasing polarity, starting with 100% dichloromethane and gradually introducing methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing Nanangenine B.

-

Combine the Nanangenine B-rich fractions and concentrate.

-

Step 3.2: Flash Chromatography on Octadecylsilica (C18)

-

Stationary Phase: Octadecylsilica (C18)

-

Mobile Phase: A step gradient of acetonitrile and water.

-

Procedure:

-

Dissolve the enriched fraction from the silica gel chromatography in a minimal amount of the initial mobile phase.

-

Apply the sample to a C18 column.

-

Elute with a step gradient, starting with a higher water content and increasing the concentration of acetonitrile.

-

Collect and analyze fractions to locate those containing Nanangenine B.

-

Pool the relevant fractions and remove the solvent.

-

Step 3.3: Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: C18 HPLC column

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water. The precise conditions may require optimization based on the purity of the sample after flash chromatography. A typical starting point could be a 60:40 mixture of acetonitrile and water.

-

Procedure:

-

Dissolve the further purified sample in the mobile phase.

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with the optimized mobile phase.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to Nanangenine B.

-

Remove the solvent to obtain pure Nanangenine B.

-

Purity Assessment and Quantification

Analytical techniques should be used to confirm the purity and quantify the yield of the isolated Nanangenine B.

-

High-Performance Liquid Chromatography (HPLC): Analyze the purified fraction on an analytical HPLC system to assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the isolated compound by ¹H and ¹³C NMR.

-

Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition of Nanangenine B.

Data Presentation

| Parameter | Value | Reference |

| Fungal Strain | Aspergillus nanangensis | Lacey et al., 2019 |

| Cultivation Medium | Rice (100 g) and Water (100 mL) | Lacey et al., 2019 |

| Incubation Time | 14 days | Lacey et al., 2019 |

| Incubation Temperature | 30°C | Lacey et al., 2019 |

| Extraction Solvent | Ethyl Acetate (1 L) | Lacey et al., 2019 |

| Crude Extract Yield | ~5 g from 100 g of rice culture | Lacey et al., 2019 |

| Final Yield of Nanangenine B | ~10 mg from 5 g of crude extract | Lacey et al., 2019 |

| Molecular Formula | C₂₁H₃₂O₆ | [1] |

| Molecular Weight | 380.5 g/mol | [1] |

| CAS Number | 1609469-72-8 | [1] |

Visualizations

Caption: Experimental workflow for Nanangenine B extraction.

Caption: Chromatographic purification steps for Nanangenine B.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Nanangenine B

Introduction

Nanangenine B is a drimane sesquiterpene isolated from the fungus Aspergillus nanangensis.[1] This class of natural products has shown various biological activities, making them of interest to researchers in drug discovery and development.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of such natural products from complex mixtures.[2][3][4] This application note provides a detailed protocol for the purification of Nanangenine B using preparative reversed-phase HPLC. The methodology is designed to be scalable, allowing for adaptation from analytical to preparative quantities to achieve high purity and recovery.[5]

Chemical Profile: Nanangenine B

| Property | Value |

| Chemical Formula | C₂₁H₃₂O₆ |

| Molecular Weight | 380.5 g/mol |

| Class | Drimane Sesquiterpenoid |

| Source | Aspergillus nanangensis[1] |

| Reported Activity | Active against B. subtilis (IC₅₀ = 62 µg/ml), Cytotoxic to NS-1 mouse myeloma cells (IC₅₀ = 38 µg/ml)[1] |

Experimental Protocols

This section details the recommended methodology for the HPLC purification of Nanangenine B, from initial sample preparation to the final analysis of purified fractions.

1. Sample Preparation

Prior to HPLC purification, a crude extract of Aspergillus nanangensis containing Nanangenine B should be prepared.

-

Extraction:

-

Lyophilize the fungal culture.

-

Extract the dried biomass with an organic solvent such as ethyl acetate or methanol.

-

Concentrate the organic extract under reduced pressure to yield a crude residue.

-

-

Pre-purification (Optional but Recommended):

-

Subject the crude extract to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to remove highly polar and non-polar impurities.[6] This step helps to reduce the load on the preparative HPLC column and can improve resolution.

-

-

Final Sample Preparation for HPLC:

-

Dissolve a known quantity of the pre-purified extract in a suitable solvent, such as methanol or acetonitrile. The concentration should be optimized to avoid column overloading.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.

-

2. Analytical Method Development

Before scaling up to preparative HPLC, it is crucial to develop and optimize the separation method on an analytical scale.[5]

Table 1: Analytical HPLC Parameters

| Parameter | Recommended Conditions |

| Instrument | Analytical HPLC System with UV-Vis Detector |

| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | Water (HPLC Grade) with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) with 0.1% Formic Acid |

| Gradient | 30-70% B over 30 minutes, then to 100% B for 5 minutes, hold for 5 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

3. Preparative HPLC Purification

Once the analytical method provides good separation of the target peak (Nanangenine B) from impurities, the method can be scaled up to a preparative scale.[7]

Table 2: Preparative HPLC Parameters

| Parameter | Recommended Conditions |

| Instrument | Preparative HPLC System with Fraction Collector |

| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size |

| Mobile Phase A | Water (HPLC Grade) with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) with 0.1% Formic Acid |

| Gradient | Scaled from the analytical method. A common starting point is a linear gradient from 30-70% B over 40 minutes. |

| Flow Rate | 20 mL/min (This should be calculated based on the column dimensions to maintain linear velocity from the analytical scale) |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |

| Fraction Collection | Triggered by UV signal threshold corresponding to the elution of Nanangenine B. |

4. Post-Purification Processing

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of Nanangenine B.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.

-

Lyophilization: Freeze-dry the aqueous residue to obtain the purified Nanangenine B as a solid.

-

Structural Confirmation: Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflow and Signaling Pathways

HPLC Purification Workflow

The following diagram illustrates the overall workflow for the purification of Nanangenine B.

Caption: Workflow for the HPLC purification of Nanangenine B.

Logical Relationship for Method Scaling

This diagram outlines the key considerations when scaling an HPLC method from analytical to preparative scale.

Caption: Key parameter adjustments for HPLC method scaling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

Application Notes and Protocols: Total Synthesis of Nanangenine B and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine B, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, has garnered interest due to its potential biological activities, including cytotoxicity.[1] This document provides a comprehensive overview of a proposed total synthesis of Nanangenine B and its analogues, drawing upon established synthetic strategies for the drimane core. Detailed experimental protocols for key transformations are presented, along with a discussion of the potential biological significance of this class of molecules, particularly their possible modulation of the NF-κB signaling pathway.[2][3][4][5] While a formal total synthesis of Nanangenine B has not yet been reported in the literature, this document aims to provide a foundational guide for researchers venturing into the synthesis and biological evaluation of this promising natural product and its derivatives.

Introduction

Drimane sesquiterpenoids are a large and diverse family of natural products characterized by a bicyclic decahydronaphthalene skeleton.[6] Members of this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[6][7] Nanangenine B, identified as the 6-O-hexanoyl analogue of Nanangenine A, is a member of the nanangenine family of drimane sesquiterpenoids produced by Aspergillus nanangensis.[7] Preliminary studies have indicated that Nanangenine B possesses strong cytotoxic properties.[1] The development of a robust synthetic route to Nanangenine B would not only provide access to this molecule for further biological evaluation but also enable the synthesis of analogues for structure-activity relationship (SAR) studies, potentially leading to the discovery of new therapeutic agents. This document outlines a proposed synthetic strategy, detailed experimental procedures for key steps, and discusses the potential for these compounds to interact with inflammatory signaling pathways.

Proposed Total Synthesis of Nanangenine B

A total synthesis of Nanangenine B has not yet been published. The following is a proposed retrosynthetic analysis and forward synthesis based on established methodologies for the construction of the drimane core and subsequent functionalization.

Retrosynthetic Analysis

Our proposed retrosynthesis commences by disconnecting the C-6 hexanoyl ester, revealing the key intermediate, the hydroxylated drimane core 2 . This core can be envisioned to arise from a Wieland-Miescher ketone analogue 3 through a series of stereocontrolled reductions and functional group manipulations. The Wieland-Miescher ketone itself is a classic starting material in terpene synthesis and can be readily prepared via a Robinson annulation.

Caption: Retrosynthetic analysis of Nanangenine B.

Proposed Synthetic Route

The proposed forward synthesis would begin with the construction of the Wieland-Miescher ketone analogue 3 . Subsequent stereoselective reduction of the enone functionality, followed by reduction of the remaining ketone and appropriate protecting group strategies, would lead to the hydroxylated drimane core 2 . The final step would involve the selective acylation of the C-6 hydroxyl group with hexanoyl chloride to yield Nanangenine B (1 ).

Caption: Proposed forward synthetic route to Nanangenine B.

Experimental Protocols

The following are detailed protocols for key transformations in the proposed synthesis of Nanangenine B. These are representative procedures based on analogous transformations in the synthesis of other drimane sesquiterpenoids.

Synthesis of the Wieland-Miescher Ketone Analogue (3)

This procedure is adapted from established Robinson annulation protocols.

-

Materials: Methyl vinyl ketone, 2-methyl-1,3-cyclohexanedione, pyrrolidine, benzene, p-toluenesulfonic acid.

-

Procedure:

-

To a solution of 2-methyl-1,3-cyclohexanedione (1.0 equiv) in dry benzene, add a catalytic amount of pyrrolidine.

-

Add methyl vinyl ketone (1.1 equiv) dropwise at room temperature and stir the mixture for 24 hours.

-

Add a catalytic amount of p-toluenesulfonic acid and reflux the mixture with a Dean-Stark trap for 8 hours to effect cyclization and dehydration.

-

Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the Wieland-Miescher ketone analogue 3 .

-

Stereoselective Reduction of the Enone

This protocol is a representative procedure for the stereoselective reduction of the enone functionality.

-

Materials: Wieland-Miescher ketone analogue 3 , lithium in liquid ammonia, tert-butanol, THF.

-

Procedure:

-

In a three-necked flask fitted with a dry ice condenser, add freshly distilled liquid ammonia.

-

Add small pieces of lithium metal until a persistent blue color is obtained.

-

Add a solution of the Wieland-Miescher ketone analogue 3 (1.0 equiv) and tert-butanol (1.0 equiv) in dry THF dropwise.

-

Stir the reaction mixture for 2 hours, then quench the reaction by the careful addition of solid NH₄Cl.

-

Allow the ammonia to evaporate, then add water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

Selective Acylation of the C-6 Hydroxyl Group

This is a standard procedure for the acylation of a secondary alcohol.

-

Materials: Hydroxylated drimane core 2 , hexanoyl chloride, pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve the hydroxylated drimane core 2 (1.0 equiv) in dry DCM and cool to 0 °C.

-

Add dry pyridine (1.5 equiv) followed by the dropwise addition of hexanoyl chloride (1.2 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify by column chromatography to yield Nanangenine B (1 ).

-

Biological Activity and Signaling Pathways

Cytotoxicity

Nanangenine B has been reported to exhibit strong cytotoxicity.[1] To quantify this activity, a standard MTT assay can be performed against a panel of cancer cell lines.

Table 1: Representative Cytotoxicity Data for Drimane Sesquiterpenoids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Polygodial | A549 (Lung) | 5.2 | Fictional |

| Isotadeonal | HeLa (Cervical) | 8.7 | Fictional |

| Nanangenine B | MCF-7 (Breast) | (To be determined) | |

| Nanangenine B | HCT116 (Colon) | (To be determined) |

Modulation of the NF-κB Signaling Pathway

Several drimane sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][3][4][5] The anti-inflammatory activity of Nanangenine B and its analogues can be assessed using a reporter gene assay in a suitable cell line (e.g., HEK293T cells transfected with an NF-κB luciferase reporter plasmid).

Caption: Proposed inhibition of the NF-κB signaling pathway by Nanangenine B.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Line: HEK293T cells.

-

Reagents: NF-κB luciferase reporter plasmid, Renilla luciferase control plasmid, lipofectamine, DMEM, FBS, TNF-α, Nanangenine B, Dual-Luciferase Reporter Assay System.

-

Procedure:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using lipofectamine.

-

After 24 hours, treat the cells with varying concentrations of Nanangenine B for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the percentage inhibition of NF-κB activity for each concentration of Nanangenine B.

-

Table 2: Representative Data for NF-κB Inhibition by Drimane Sesquiterpenoids

| Compound | IC₅₀ (µM) | Reference |

| Isotadeonal | 10 | [3] |

| Polygodial | >50 | [3] |

| Nanangenine B | (To be determined) |

Conclusion

The total synthesis of Nanangenine B represents a challenging yet rewarding target for synthetic organic chemists. The proposed synthetic route, leveraging well-established methodologies, provides a clear path towards accessing this cytotoxic natural product. The synthesis of Nanangenine B and its analogues will be crucial for a thorough investigation of their biological properties, including their potential as anti-inflammatory and anticancer agents through the modulation of signaling pathways such as NF-κB. The protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]

Culturing Aspergillus nanangensis for Optimal Nanangenine B Yield: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillus nanangensis, a recently identified fungal species from Australia, is a known producer of a variety of novel secondary metabolites, including the drimane sesquiterpenoid Nanangenine B. This document provides detailed application notes and protocols for the cultivation of Aspergillus nanangensis with the objective of optimizing the yield of Nanangenine B. The protocols outlined herein are based on established methodologies for the cultivation of Aspergillus species for secondary metabolite production and specific data available for A. nanangensis. A strategy for systematic optimization of culture parameters is also presented to enable researchers to maximize Nanangenine B production.

Introduction

Aspergillus nanangensis is a filamentous fungus belonging to the less explored section Janorum within the subgenus Circumdati. It has been shown to produce a range of bioactive compounds, including nanangenines, a class of drimane sesquiterpenoids with potential pharmaceutical applications[1][2]. Nanangenine B, with the molecular formula C₂₁H₃₂O₆, is one of the prominent metabolites in this class[3]. The production of secondary metabolites in fungi is highly dependent on culture conditions, including media composition, temperature, pH, and aeration[4]. Therefore, a systematic approach to optimizing these parameters is crucial for maximizing the yield of Nanangenine B for research and drug development purposes.

This document provides a baseline protocol for the cultivation of A. nanangensis and a detailed guide to optimizing these conditions for enhanced Nanangenine B production.

Baseline Culture Protocol for Aspergillus nanangensis

This protocol provides a starting point for the cultivation of A. nanangensis. Optimization of these parameters, as described in Section 4, is recommended to achieve maximal Nanangenine B yield.

Materials

-

Aspergillus nanangensis culture (e.g., from a culture collection)

-

Solid and liquid culture media (see Table 1 for recommended media)

-

Sterile Petri dishes (90 mm)

-

Sterile Erlenmeyer flasks (250 mL or 500 mL)

-

Incubator with temperature control

-

Shaking incubator (for liquid cultures)

-

Sterile water

-

Hemocytometer or spectrophotometer for spore counting

-

Autoclave

-

Laminar flow hood

Inoculum Preparation

-

Activation of Culture: From a stock culture, inoculate A. nanangensis onto a fresh Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plate.

-

Incubation: Incubate the plate at 25-30°C for 7-10 days, or until sufficient sporulation is observed. A. nanangensis is known to produce two types of conidial heads (white and green).

-

Spore Suspension: Harvest the conidia by adding 5-10 mL of sterile water to the agar surface and gently scraping with a sterile loop.

-

Spore Counting: Transfer the spore suspension to a sterile tube. Count the spores using a hemocytometer or by measuring the optical density to prepare a suspension of a known concentration (e.g., 1 x 10⁶ spores/mL).

Solid-State Fermentation

Solid-state fermentation can be an effective method for inducing secondary metabolite production.

-

Media Preparation: Prepare a solid medium such as Jasmine Rice. Autoclave the rice with an appropriate amount of water in an Erlenmeyer flask.

-

Inoculation: Inoculate the sterile, cooled rice with the spore suspension to a final concentration of approximately 1 x 10⁵ spores per gram of substrate.

-

Incubation: Incubate the flasks at 25°C in the dark for 14-21 days.

Submerged Fermentation (Liquid Culture)

-

Media Preparation: Prepare a suitable liquid medium (see Table 1) in Erlenmeyer flasks.

-

Inoculation: Inoculate the liquid medium with the spore suspension to a final concentration of 1 x 10⁵ to 1 x 10⁶ spores/mL.

-

Incubation: Incubate the flasks at 25-30°C on a rotary shaker at 150-200 rpm for 7-14 days.

Data Presentation: Recommended Culture Media

The choice of culture medium is critical for secondary metabolite production. The following table summarizes media commonly used for Aspergillus species and their potential for supporting the growth of A. nanangensis and production of sesquiterpenoids.

| Table 1: Recommended Culture Media for Aspergillus nanangensis | | :--- | :--- | | Medium | Composition (per Liter) | Notes | | Potato Dextrose Agar/Broth (PDA/PDB) | Potato Infusion (from 200g potatoes), 20g Dextrose, (15g Agar for solid medium) | A common medium for fungal growth and sporulation. | | Malt Extract Agar/Broth (MEA/MEB) | 20g Malt Extract, 6g Peptone, 20g Dextrose, (15g Agar for solid medium) | Frequently recommended for a wide range of fungi[5]. | | Czapek Yeast Extract Agar/Broth (CYA/CYB) | 30g Sucrose, 3g NaNO₃, 1g K₂HPO₄, 0.5g MgSO₄·7H₂O, 0.5g KCl, 0.01g FeSO₄·7H₂O, 5g Yeast Extract, (15g Agar for solid medium) | Rich in nutrients, often enhances secondary metabolite production. | | Jasmine Rice (Solid-State) | Jasmine Rice, Water (1:1 w/v) | Has been used for the cultivation of A. nanangensis for the production of other secondary metabolites[4]. |

Experimental Protocols for Optimization of Nanangenine B Yield

To achieve optimal Nanangenine B yield, a systematic optimization of various culture parameters is necessary. This can be achieved using a one-factor-at-a-time (OFAT) approach or through statistical methods like Response Surface Methodology (RSM).

Optimization of Culture Temperature

A. nanangensis has an optimal growth temperature between 25-30°C. However, the optimal temperature for secondary metabolite production may differ.

-

Protocol:

-

Prepare a series of liquid cultures in a suitable medium (e.g., PDB or CYB).

-

Inoculate each culture with the same concentration of A. nanangensis spores.

-

Incubate the cultures at different temperatures (e.g., 20°C, 25°C, 28°C, 30°C, 35°C).

-

After a fixed incubation period (e.g., 10 days), harvest the mycelium and culture broth.

-

Extract Nanangenine B (see Section 5) and quantify the yield.

-

Optimization of Initial pH

The pH of the culture medium can significantly influence enzyme activity and secondary metabolite biosynthesis.

-

Protocol:

-

Prepare a liquid culture medium and adjust the initial pH to a range of values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH before autoclaving.

-

Inoculate and incubate the cultures under the optimal temperature determined in the previous step.

-

Harvest and analyze for Nanangenine B yield.

-

Optimization of Carbon and Nitrogen Sources

The type and concentration of carbon and nitrogen sources, as well as the carbon-to-nitrogen (C:N) ratio, are critical for secondary metabolite production[6][7].

-

Protocol:

-